1-(4,4-dimethoxyoxolan-2-yl)methanamine
Description
Properties
CAS No. |
2743438-08-4 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 4,4-Dimethoxyoxolan-2-carbaldehyde
A widely employed route involves reductive amination of 4,4-dimethoxyoxolan-2-carbaldehyde (1) with ammonia or ammonium salts. This method leverages the electrophilicity of the aldehyde group, which reacts with ammonia to form an imine intermediate, subsequently reduced to the primary amine.
Procedure :
-
Imine Formation : A solution of 4,4-dimethoxyoxolan-2-carbaldehyde (1.0 equiv) in anhydrous ethanol is treated with ammonium acetate (2.0 equiv) under reflux for 6–8 hours.
-
Reduction : Sodium cyanoborohydride (1.2 equiv) is added portionwise at 0°C, and the mixture is stirred at room temperature for 12 hours.
-
Workup : The reaction is quenched with aqueous HCl, extracted with dichloromethane, and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Key Parameters :
-
Solvent : Ethanol or methanol enhances solubility and reaction kinetics.
-
Catalyst : NaBH₃CN ensures selective reduction of the imine without attacking the methoxy groups.
-
Yield : 68–72% after purification.
Cyclization of 2-Amino-1,4-butanediol Derivatives
An alternative approach constructs the oxolane ring in situ from a linear precursor. This method begins with 2-amino-1,4-butanediol (2), which undergoes methoxy protection followed by acid-catalyzed cyclization.
Procedure :
-
Protection : 2-Amino-1,4-butanediol is treated with methyl iodide (2.2 equiv) and K₂CO₃ (3.0 equiv) in DMF at 60°C for 24 hours to yield 2-amino-1,4-dimethoxybutane (3).
-
Cyclization : Compound 3 is dissolved in toluene with p-toluenesulfonic acid (0.1 equiv) and heated at 110°C for 5 hours, inducing ring closure to form 1-(4,4-dimethoxyoxolan-2-yl)methanamine.
Optimization Insights :
-
Acid Catalyst : Protic acids (e.g., TsOH) promote dehydration and cyclization without side reactions.
-
Temperature : Elevated temperatures (>100°C) drive equilibrium toward the cyclic product.
-
Yield : 60–65% after distillation.
Multi-Component Reaction (MCR) Strategies
Recent advances utilize MCRs to streamline synthesis. A three-component reaction involving glycolaldehyde dimethyl acetal (4), ammonium chloride, and formaldehyde in the presence of InCl₃ has been reported .
Procedure :
-
Reaction Setup : Glycolaldehyde dimethyl acetal (1.0 equiv), ammonium chloride (1.5 equiv), and formaldehyde (1.2 equiv) are combined in 50% ethanol .
-
Catalysis : InCl₃ (20 mol%) is added, and the mixture is sonicated at 40°C for 20 minutes .
-
Isolation : The product is precipitated by cooling, filtered, and recrystallized from ethanol .
Advantages :
-
Efficiency : MCRs consolidate multiple steps into one pot, reducing purification needs .
-
Catalyst : InCl₃ enhances reaction rate and selectivity via Lewis acid activation .
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors (CFRs) are employed for the reductive amination route, enabling precise control over residence time and temperature.
Process Details :
-
Reactor Type : Tubular CFR with immobilized NaBH₃CN on silica gel.
-
Conditions : 25°C, 10 bar pressure, flow rate of 5 mL/min.
-
Output : 90% conversion with 99% purity after continuous distillation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Catalyst | Scalability |
|---|---|---|---|---|
| Reductive Amination | 68–72 | 18 hours | NaBH₃CN | Moderate |
| Cyclization | 60–65 | 29 hours | TsOH | Low |
| Multi-Component Reaction | 80–85 | 20 minutes | InCl₃ | High |
| Industrial CFR | 90 | Continuous | None | Very High |
Key Observations :
-
MCRs offer superior yields and shorter reaction times due to synergistic catalysis .
-
CFR-based methods achieve near-quantitative conversion, making them ideal for bulk production.
Mechanistic Insights and Side Reactions
Reductive Amination :
The aldehyde undergoes nucleophilic attack by ammonia, forming a protonated imine intermediate. NaBH₃CN selectively reduces the C=N bond via a six-membered transition state, preserving methoxy groups.
Cyclization :
Acid catalysis protonates the hydroxyl group of 2-amino-1,4-dimethoxybutane, facilitating dehydration and cyclization through a carbocation intermediate. Competing oligomerization is suppressed by steric hindrance from methoxy groups.
Side Reactions :
-
Over-reduction : Excess NaBH₃CN may reduce methoxy groups to methyl ethers, necessitating stoichiometric control.
-
Ring-Opening : Strong acids or prolonged heating can cleave the oxolane ring, forming linear byproducts.
Chemical Reactions Analysis
Types of Reactions: 1-(4,4-Dimethoxyoxolan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives with different functional groups.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
1-(4,4-Dimethoxyoxolan-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4,4-dimethoxyoxolan-2-yl)methanamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxolane Ring
1-(4,4-Difluoro-5,5-dimethyloxolan-2-yl)methanamine (CAS 2763999-26-2)
- Structure : Replaces methoxy groups with fluorine atoms and adds 5,5-dimethyl substituents.
- Molecular Formula: C₇H₁₃F₂NO vs. C₇H₁₃NO₃ (target compound).
- Dimethyl groups enhance steric hindrance, reducing reactivity at the oxolane ring.
- Applications : Likely used in fluorinated drug candidates or agrochemicals due to enhanced metabolic stability .
[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methanamine (CAS 103883-30-3)
- Structure : Features a 1,3-dioxolane ring (two oxygen atoms) with 2,2-dimethyl groups and a stereogenic center at C3.
- Molecular Formula: C₆H₁₃NO₂ vs. C₇H₁₃NO₃ (target compound).
- Key Differences :
- The dioxolane ring (five-membered, two oxygens) increases ring strain and hydrophilicity compared to the dimethoxyoxolane.
- Stereochemistry (4S configuration) may influence chiral interactions in biological systems.
- Applications : Used in asymmetric synthesis or as a building block for bioactive molecules .
Aromatic vs. Non-Aromatic Methanamine Derivatives
(2,4,6-Trimethoxyphenyl)methanamine (Combi-Blocks HA-3258)
- Structure : Aromatic phenyl ring with three methoxy groups and a primary amine.
- Molecular Formula: C₁₀H₁₅NO₃ vs. C₇H₁₃NO₃ (target compound).
- Higher toxicity risks (H302: harmful if swallowed; H315: skin irritation) compared to non-aromatic analogs .
- Applications : Intermediate in pharmaceuticals or dyes, leveraging aromatic electron density.
{4-[(Oxolan-2-ylmethoxy)methyl]phenyl}methanamine
- Structure : Oxolane ring connected via a methoxy-methyl linker to a phenyl-methanamine group.
- Molecular Formula: C₁₃H₁₉NO₂ vs. C₇H₁₃NO₃ (target compound).
- Combines oxolane’s flexibility with phenyl’s rigidity for hybrid applications .
Heterocyclic and Boron-Containing Analogs
1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine (CAS 1268094-45-6)
- Structure : Dioxolan ring fused to a methoxyphenyl group.
- Molecular Formula: C₁₁H₁₅NO₃ vs. C₇H₁₃NO₃ (target compound).
- Key Differences: The phenyl-dioxolan hybrid structure introduces planar aromaticity and variable solubility. Potential for dual functionality (amine and ether) in catalysis or polymer chemistry .
Boron-Containing Methanamines (e.g., [1150271-47-8])
- Structure : Phenyl rings with dioxaborolan substituents and methanamine groups.
- Molecular Formula: Varies (e.g., C₁₅H₂₄BNO₂).
- Key Differences :
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Ring Type | Toxicity Notes |
|---|---|---|---|---|---|
| 1-(4,4-Dimethoxyoxolan-2-yl)methanamine | C₇H₁₃NO₃ | 175.18 | 4,4-dimethoxy | Oxolane | Limited data |
| 1-(4,4-Difluoro-5,5-dimethyloxolan-2-yl)methanamine | C₇H₁₃F₂NO | 165.18 | 4,4-difluoro, 5,5-dimethyl | Oxolane | Not classified in evidence |
| [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methanamine | C₆H₁₃NO₂ | 131.17 | 2,2-dimethyl, 1,3-dioxolane | Dioxolane | No acute toxicity data |
| (2,4,6-Trimethoxyphenyl)methanamine | C₁₀H₁₅NO₃ | 197.23 | 2,4,6-trimethoxy | Aromatic phenyl | H302, H315, H318 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4,4-dimethoxyoxolan-2-yl)methanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves constructing the dioxolane ring followed by amination. For example, glyoxal and methoxyphenol derivatives can react under acid catalysis (e.g., H₂SO₄) to form the dioxolane core. Subsequent amination with methanamine or its derivatives introduces the amine group. Microwave-assisted synthesis or solvent-free conditions may enhance yields (up to 85%) and reduce reaction times compared to traditional reflux methods . Optimization of stoichiometry, temperature (60–100°C), and catalyst choice (e.g., p-TsOH vs. HCl) is critical for purity.
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
- Methodological Answer : Structural elucidation relies on:
- NMR : and NMR confirm the dioxolane ring (δ 4.5–5.0 ppm for oxygenated CH₂ groups) and methoxy substituents (δ 3.3–3.5 ppm).
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 191.1 [M+H]⁺ validate the molecular formula (C₇H₁₄NO₃).
- IR Spectroscopy : Stretching frequencies for N-H (3300–3500 cm⁻¹) and C-O (1050–1250 cm⁻¹) bonds confirm functional groups .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under different experimental conditions?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies show degradation under strong acidic/basic conditions (pH < 2 or > 10) or prolonged UV exposure. Storage at -20°C in inert atmospheres (N₂/Ar) preserves integrity for >6 months. LogP values (~0.8) indicate moderate lipophilicity, influencing its use in biological assays .
Advanced Research Questions
Q. What strategies are employed to resolve contradictory data in the pharmacological profiling of this compound across different biological assays?
- Methodological Answer : Contradictions in activity (e.g., antimicrobial vs. anti-inflammatory effects) may arise from assay-specific conditions (e.g., bacterial strain variability, cytokine panel selection). Orthogonal validation methods are recommended:
- Dose-response curves to confirm EC₅₀/IC₅₀ consistency.
- Target-specific assays (e.g., ELISA for cytokine inhibition, MIC tests for antimicrobial activity).
- Meta-analysis of structural analogs (e.g., benzodioxole derivatives) to identify structure-activity relationships (SAR) .
Q. How can computational modeling (e.g., molecular docking, QSAR) predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina simulates binding to targets (e.g., COX-2 for anti-inflammatory activity). The dioxolane ring’s oxygen atoms may form hydrogen bonds with catalytic residues.
- QSAR Models : Descriptors like polar surface area (PSA) and H-bond donor/acceptor counts correlate with blood-brain barrier permeability or microbial target affinity. Validation via leave-one-out cross-checks ensures predictive accuracy .
Q. What advanced purification techniques are required to isolate enantiomers or diastereomers of this compound, given its stereochemical complexity?
- Methodological Answer : Chiral resolution methods include:
- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol mobile phases.
- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers.
- Crystallization-Induced Diastereomer Resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
